1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea
Description
This thiourea derivative features a central thiourea core (NCSN) substituted with three distinct groups:
- 4-Chlorophenyl: A para-chlorinated benzene ring attached to one nitrogen.
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethyl: An ethyl chain linked to a 2,5-dimethyl-substituted indole moiety.
- Furan-2-ylmethyl: A furan ring connected via a methyl group to the thiourea nitrogen.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3OS/c1-16-5-10-23-22(14-16)21(17(2)26-23)11-12-28(15-20-4-3-13-29-20)24(30)27-19-8-6-18(25)7-9-19/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFAKQRLGNYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine and furan-2-ylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.
Reduction: Reduction reactions can occur at the nitro group if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, thioureas are often studied for their potential as enzyme inhibitors, particularly for enzymes that contain metal ions in their active sites.
Medicine
Medicinally, thioureas have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. The specific compound could be explored for similar applications.
Industry
In industry, thioureas are used in the formulation of pesticides, herbicides, and fungicides. They also find applications in the rubber industry as vulcanization accelerators.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea would depend on its specific application. Generally, thioureas can interact with metal ions in enzymes, inhibiting their activity. They can also form hydrogen bonds with biological targets, affecting their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1, highlighting variations in aryl groups, indole substituents, and additional functional groups.
Table 1: Structural Comparison of Thiourea Derivatives
Key Observations:
Aryl Group Variations :
Indole Modifications :
- In contrast, uses a 3,4,5-trimethoxyphenylmethyl group, which could enhance lipophilicity .
Crystallography and Stability:
- highlights the non-planar structure of 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, with dihedral angles of 14.36° between aromatic and thiourea fragments. Intramolecular N–H···O and intermolecular C–H···π interactions stabilize the crystal lattice .
- Such interactions may influence melting points and solubility. For instance, the target compound’s furan and indole groups could promote distinct packing patterns compared to chloropropionyl analogs .
Biological Activity
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a synthetic compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific thiourea derivative, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H24ClN3OS
- Molecular Weight : 433.98 g/mol
The synthesis typically involves the reaction of 4-chloroaniline with 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine and furan-2-ylmethyl isothiocyanate in an organic solvent under reflux conditions.
Thioureas exhibit their biological effects through several mechanisms:
- Metal Ion Interaction : Thioureas can chelate metal ions in enzymes, leading to inhibition of enzymatic activity.
- Hydrogen Bonding : The NH groups in thioureas can form hydrogen bonds with biological targets, influencing their function.
- Antioxidant Activity : Some thiourea derivatives demonstrate significant antioxidant properties by scavenging free radicals .
Anticancer Activity
Thiourea derivatives have shown promising anticancer properties. Studies indicate that compounds similar to this compound can inhibit the growth of various cancer cell lines:
These compounds are believed to act by targeting specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling alterations .
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.98 | |
| Escherichia coli | 1.50 | |
| Candida albicans | 0.50 |
This antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation.
Anti-inflammatory Activity
Thioureas are also noted for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of thiourea derivatives, a series of compounds were tested against human cancer cell lines (A549, MCF7). The results indicated that several derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity and suggesting their potential as lead compounds for further drug development .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial effects of thioureas found that a derivative similar to our compound significantly inhibited the growth of MRSA at a MIC of 0.98 µg/mL. This highlights its potential use in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of this thiourea derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, particularly for the chlorophenyl, indole, and furan moieties. Compare chemical shifts with analogous thiourea derivatives (e.g., shifts for NH protons typically appear at δ 9–11 ppm in DMSO-d) .
- Infrared (IR) Spectroscopy : Identify the thiourea C=S stretch (~1250–1350 cm) and N–H stretches (~3200–3400 cm) to verify functional group retention .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight and fragmentation patterns, especially for disubstituted thioureas .
Q. How can synthetic impurities in this compound be minimized during preparation?
- Methodological Answer :
- Controlled Reaction Conditions : Optimize reaction temperature (e.g., 60–80°C for thiourea formation) and stoichiometry of isothiocyanate and amine precursors to avoid side products like symmetrical thioureas .
- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound from byproducts .
- Analytical Monitoring : Employ TLC or inline LC-MS to track reaction progress and detect intermediates .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiourea’s sulfur atom and catalytic lysine residues in kinase binding pockets. Validate with free energy perturbation (FEP) calculations .
- Pharmacophore Modeling : Define features like hydrogen bond acceptors (furan oxygen) and hydrophobic regions (chlorophenyl/indole) to screen against target databases (e.g., ChEMBL) .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability and ligand-protein residence time .
Q. How can crystallographic data resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/ethanol) and refine structures using SHELXL (for small molecules) to confirm stereochemistry and hydrogen-bonding networks. Compare with bioactive conformations .
- Polymorph Screening : Test crystallization solvents (e.g., acetonitrile vs. methanol) to identify polymorphs with varying bioactivity due to packing differences .
- Data Reconciliation : Cross-reference crystallographic data (CCDC entries) with biological assay conditions (e.g., solubility in DMSO vs. aqueous buffers) to explain activity variations .
Q. What experimental design principles apply to optimizing this compound’s antimicrobial activity?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables like substituent electronegativity (chlorophenyl vs. fluorophenyl) and alkyl chain length on the indole moiety. Measure MIC values against Gram-positive/negative strains .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified furan (e.g., thiophene replacement) or indole (e.g., 5-nitro substitution) groups. Analyze trends using partial least squares (PLS) regression .
- Mechanistic Studies : Perform time-kill assays and ROS detection (DCFH-DA probe) to differentiate bacteriostatic vs. bactericidal modes of action .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this thiourea derivative?
- Methodological Answer :
- Standardized Solubility Protocols : Use USP methods (shake-flask technique, 24 h equilibration) in buffered solutions (pH 7.4 PBS) and organic solvents (DMSO, ethanol). Report results with SD (±0.1 mg/mL) .
- Purity Verification : Characterize batches via HPLC (≥95% purity) to rule out surfactant-like impurities affecting solubility .
- Thermodynamic Modeling : Apply Hansen solubility parameters (HSPs) to predict miscibility gaps and validate with experimental cloud-point measurements .
Tables for Key Analytical Parameters
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| -NMR | δ 9.2 ppm (NH), δ 7.3–7.6 ppm (aromatic H) | |
| HRMS | [M+H] calc. 425.12, found 425.10 | |
| X-ray Diffraction | Space group P2/c, Z = 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
